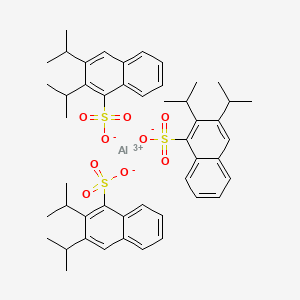
Aluminum tris(diisopropylnaphthalenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(diisopropylnaphthalenesulfonate) typically involves the reaction of aluminum salts with diisopropylnaphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of aluminum tris(diisopropylnaphthalenesulfonate) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum tris(diisopropylnaphthalenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced aluminum complexes.
Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce aluminum hydrides. Substitution reactions can result in a variety of functionalized aluminum complexes .
Aplicaciones Científicas De Investigación
Aluminum tris(diisopropylnaphthalenesulfonate) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of aluminum tris(diisopropylnaphthalenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and organic molecules, influencing their reactivity and stability. This interaction can modulate various biochemical processes, making it useful in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to aluminum tris(diisopropylnaphthalenesulfonate) include:
Tris(dimethylamino)aluminum dimer: Known for its use in metal-organic chemical vapor deposition (MOCVD) processes.
Aluminum tris(8-hydroxyquinoline): Widely used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
Aluminum tris(diisopropylnaphthalenesulfonate) is unique due to its specific structural features and chemical properties.
Propiedades
Fórmula molecular |
C48H57AlO9S3 |
|---|---|
Peso molecular |
901.1 g/mol |
Nombre IUPAC |
aluminum;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/3C16H20O3S.Al/c3*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h3*5-11H,1-4H3,(H,17,18,19);/q;;;+3/p-3 |
Clave InChI |
SUXNWUSPWOLROR-UHFFFAOYSA-K |
SMILES canónico |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


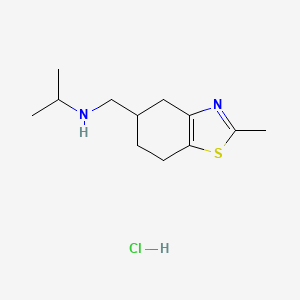
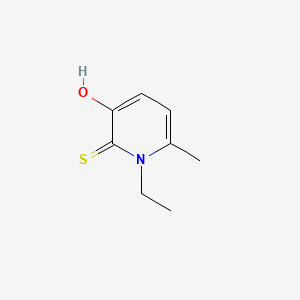
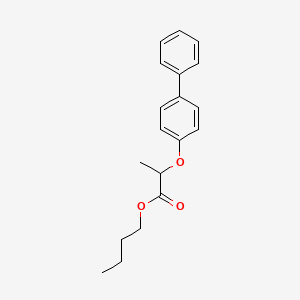
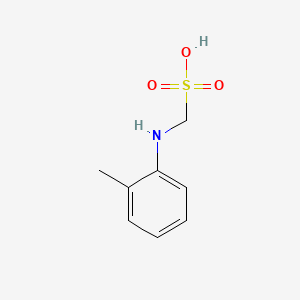
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
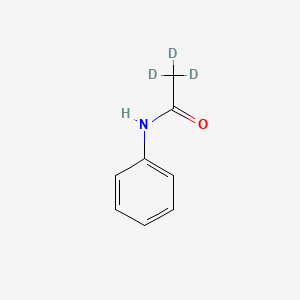
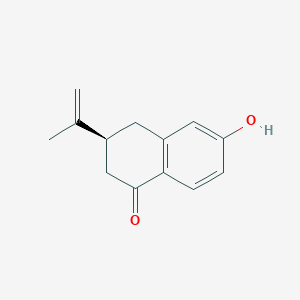
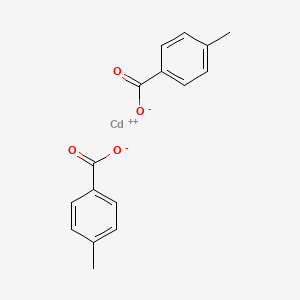
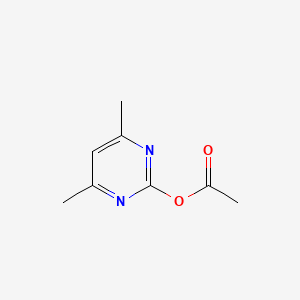
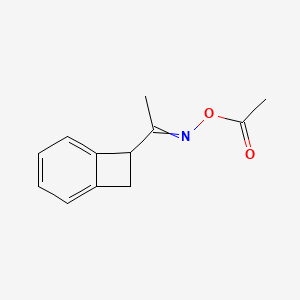
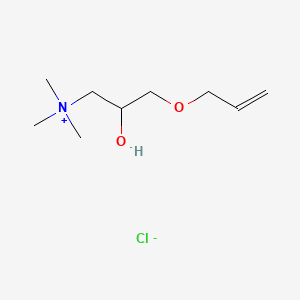
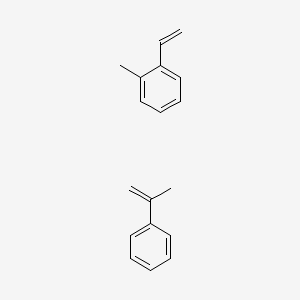
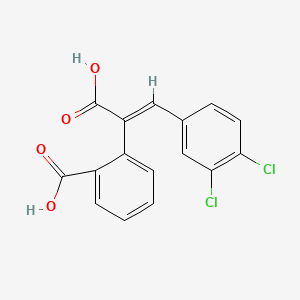
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)
